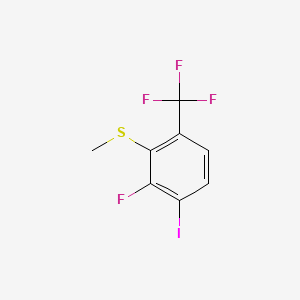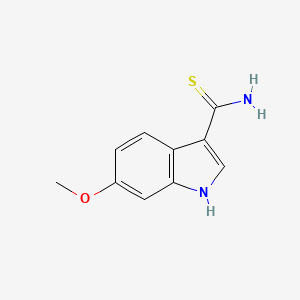
6-methoxy-1H-indole-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indole-3-carbothioamide typically involves the reaction of 6-methoxyindole with thiocarbamoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-methoxy-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
6-methoxy-1H-indole-3-carbothioamide has several scientific research applications:
作用機序
The mechanism of action of 6-methoxy-1H-indole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with protein kinases or other signaling molecules, modulating cellular functions . The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
6-methoxy-1H-indole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbothioamide group.
1H-indole-3-acetic acid: A naturally occurring indole derivative with roles in plant growth and development.
Uniqueness
6-methoxy-1H-indole-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
6-methoxy-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C10H10N2OS/c1-13-6-2-3-7-8(10(11)14)5-12-9(7)4-6/h2-5,12H,1H3,(H2,11,14) |
InChIキー |
GKXQPJPFARHRIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


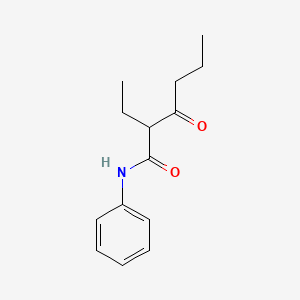
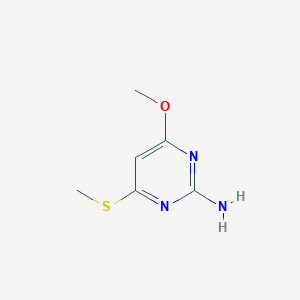

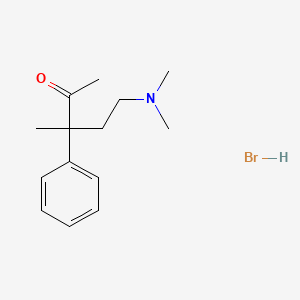
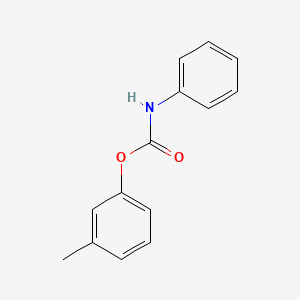
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
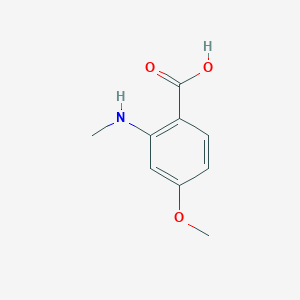
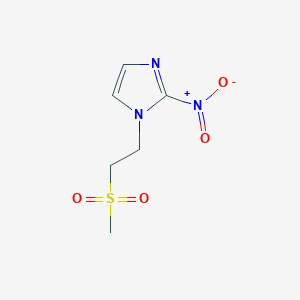
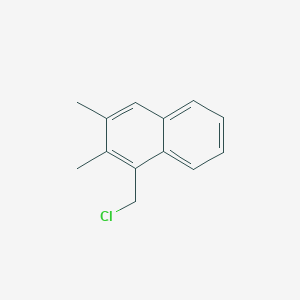
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)

![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
